1-(3-Methoxypropyl)-3-phenylthiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

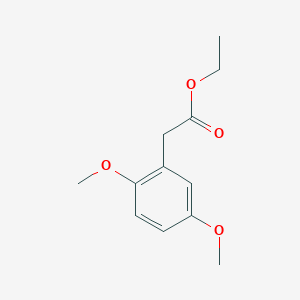

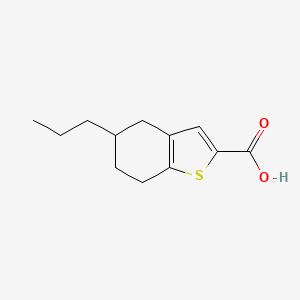

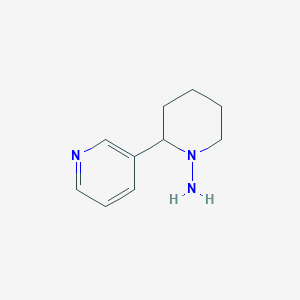

1-(3-Methoxypropyl)-3-phenylthiourea (MPPTU) is an organic compound with a wide range of scientific applications. It belongs to a class of compounds known as thioureas, which are compounds that contain a thiourea group (a sulfur atom connected to two nitrogen atoms). MPPTU has been used in numerous scientific fields, ranging from organic synthesis to biochemistry and pharmacology.

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Heterocyclic Azo Dyes

- Application Summary: Heterocyclic azo dyes, which can be derived from compounds like 1-(3-Methoxypropyl)-3-phenylthiourea, are used in various fields such as cosmetics, biomedical investigations, therapeutics, dyes and pigments .

- Methods of Application: These dyes are synthesized using a traditional diazo-coupling method in an acidic medium . The absorption spectra are recorded in the region of 200–700 nm .

- Results: The results exhibited a unique absorption in the longer wavelength due to the presence of a nitro group in the moiety as well as solute–solvent interaction . Furthermore, the antibacterial and antioxidant properties of the azo dyes were evaluated by the disc diffusion method and DPPH assay respectively .

2. Electrochemical Generation of Superoxide Ion

- Application Summary: The superoxide ion was generated and analysed electrochemically using cyclic voltammetry (CV) techniques from oxygen dissolved in a room-temperature ionic liquid .

- Methods of Application: The superoxide ion was generated and analysed electrochemically using cyclic voltammetry (CV) techniques from oxygen dissolved in a room-temperature ionic liquid .

- Results: It was found that the generated superoxide ion was stable which indicates its possible use for further useful applications .

3. Quantum Chemical Investigations

- Application Summary: The compound 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope- none (MPNP) is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .

- Methods of Application: The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set . The computed geometrical parameters are compared with experimental data .

- Results: The experimental FT-IR and FT-Raman spectra of MPNP are obtained in the regions 4000−400 and 4000−50 cm−1 respectively . The detailed vibrational assignments of the molecule are obtained with the support of potential energy distribution .

4. Biological Studies of Heterocyclic Azo Dyes

- Application Summary: Heterocyclic azo dyes, which can be derived from compounds like 1-(3-Methoxypropyl)-3-phenylthiourea, are used in various fields such as cosmetics, biomedical investigations, therapeutics, dyes and pigments .

- Methods of Application: These dyes are synthesized using a traditional diazo-coupling method in an acidic medium . The absorption spectra are recorded in the region of 200–700 nm .

- Results: The results exhibited a unique absorption in the longer wavelength due to the presence of a nitro group in the moiety as well as solute–solvent interaction . Furthermore, the antibacterial and antioxidant properties of the azo dyes were evaluated by the disc diffusion method and DPPH assay respectively .

5. Synthesis of Novel Xanthines

- Application Summary: More than 40 1,8-disubstituted-3-(3-methoxypropyl) xanthines were prepared and evaluated for their binding affinity at recombinant human adenosine receptors . These compounds were synthesized as putative A2B receptor antagonists .

- Methods of Application: The synthesis involved the use of different coupling components and the compounds were characterized by different spectroscopic techniques .

- Results: The results revealed that there is a good correlation that exists between the experimental and computational studies .

6. Neuroinflammation Treatment

- Application Summary: (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a compound similar to 1-(3-Methoxypropyl)-3-phenylthiourea, has been shown to have anti-inflammatory properties in several inflammatory disease models .

- Methods of Application: The compound was tested in models of neuroinflammation, where it was found to protect against 1-methyl-4-phenyl .

- Results: The results indicated that MMPP could be a potential therapeutic target in SARS-CoV-2 infection .

Eigenschaften

IUPAC Name |

1-(3-methoxypropyl)-3-phenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-14-9-5-8-12-11(15)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYXVLRMERMETF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=S)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408443 |

Source

|

| Record name | 1-(3-methoxypropyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxypropyl)-3-phenylthiourea | |

CAS RN |

55409-87-5 |

Source

|

| Record name | 1-(3-methoxypropyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid](/img/structure/B1366183.png)

![2-[[(2,2-diphenylacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1366184.png)

![2-[[[2-(4-Methoxyphenyl)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366194.png)

![2-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366199.png)

![2-[(Carbamoylmethyl)amino]acetamide](/img/structure/B1366206.png)